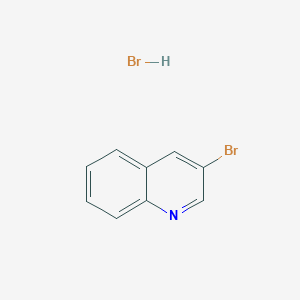
3-Bromoquinoline;hydrobromide
Übersicht
Beschreibung
3-Bromoquinoline;hydrobromide: is a chemical compound with the molecular formula C9H6BrN . It is a derivative of quinoline, where a bromine atom is substituted at the third position of the quinoline ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline;hydrobromide typically involves the bromination of quinoline. One common method is the reaction of quinoline with bromine in the presence of a solvent, such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure the selective bromination at the third position .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a similar bromination process. The reaction mixture is then subjected to recrystallization using a mixed solvent of water and alcohol to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromoquinoline;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: It can be reduced to form 3-aminoquinoline.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Products include 3-alkylquinolines and 3-arylquinolines.
Oxidation: Products include quinoline-3-carboxylic acid and other oxidized derivatives.
Reduction: Products include 3-aminoquinoline.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromoquinoline;hydrobromide is used as an intermediate in the synthesis of various organic compounds. It is also used in the preparation of functionalized quinolines through bromine-magnesium exchange reactions .
Biology and Medicine: In biological and medicinal research, this compound is used to study the structure-activity relationships of quinoline derivatives.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 3-Bromoquinoline;hydrobromide involves its interaction with various molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting specific enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides in rapidly dividing cells .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromoquinoline
- 4-Bromoquinoline
- 5-Bromoquinoline
- 6-Bromoquinoline
- 7-Bromoquinoline
- 8-Bromoquinoline
Comparison: 3-Bromoquinoline;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other bromoquinoline derivatives, it offers a different set of properties that can be exploited in various chemical and pharmaceutical applications .
Eigenschaften
IUPAC Name |
3-bromoquinoline;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.BrH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGUWTVXKKTSRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















